molecular formula C21H23N3O2 B11166253 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide

Cat. No.: B11166253
M. Wt: 349.4 g/mol
InChI Key: GRIVSTZNMAMUOF-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide typically involves the coupling of an indole derivative with a benzamide derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be coupled with a benzamide derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include oxindole derivatives, dihydroindole derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propanoylamino)benzamide

InChI

InChI=1S/C21H23N3O2/c1-3-20(25)24-17-7-5-15(6-8-17)21(26)22-11-10-16-13-23-19-9-4-14(2)12-18(16)19/h4-9,12-13,23H,3,10-11H2,1-2H3,(H,22,26)(H,24,25)

InChI Key

GRIVSTZNMAMUOF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C

Origin of Product

United States

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